molecular formula C19H28N4O5 B8074027 Phe-Leu; piperazine-2,3-dione

Phe-Leu; piperazine-2,3-dione

Cat. No.: B8074027
M. Wt: 392.4 g/mol
InChI Key: SEUPGHXSLWAKHW-QNTKWALQSA-N
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Description

Phe-Leu is a dipeptide composed of phenylalanine (Phe) and leucine (Leu). While linear dipeptides like Phe-Leu are common in proteolytic processes, cyclic derivatives such as diketopiperazines (DKPs) are notable for their structural rigidity and bioactivity. Cyclic DKPs typically form six-membered piperazine rings with two carbonyl groups. Piperazine-2,3-dione is a DKP variant with adjacent ketone groups at positions 2 and 3 (Figure 1). Its conformational flexibility, hydrogen-bonding patterns, and substituent-dependent bioactivity distinguish it from other DKPs.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid;piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C4H6N2O2/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11;7-3-4(8)6-2-1-5-3/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20);1-2H2,(H,5,7)(H,6,8)/t12-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPGHXSLWAKHW-QNTKWALQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N.C1CNC(=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N.C1CNC(=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Leu; piperazine-2,3-dione typically involves the coupling of an amino acid derivative with a piperazine derivative. Common synthetic routes may include:

    Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., EDC, DCC) to facilitate the formation of amide bonds.

    Protecting Group Strategies: Employing protecting groups for amino and carboxyl groups to prevent side reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the specific requirements and scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid moiety.

    Reduction: Reduction reactions could target the amide bonds or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of piperazine-based compounds as inhibitors against SARS-CoV-2 protease, which is crucial for viral replication. Molecular docking studies have shown that Phe-Leu; piperazine-2,3-dione exhibits significant binding affinity to the protease enzyme, indicating its potential as a therapeutic agent against COVID-19 .

Compound Binding Energy (kcal/mol) Interactions
This compound-6.87Strong hydrogen bonding with active site residues
Other ligandsVariesDifferent binding interactions noted

Antimicrobial Activity

Piperazine derivatives have been studied for their antimicrobial effects. The compound has shown promise in modulating biofilm formation in bacteria such as Escherichia coli, which is critical in treating infections associated with biofilm-related resistance .

Structure-Activity Relationship (SAR)

The structural modifications of piperazine derivatives, including the incorporation of amino acids like phenylalanine (Phe) and leucine (Leu), have been systematically studied to enhance their biological activity. The stereochemistry of these compounds plays a vital role in their efficacy .

Case Studies

  • Case Study 1: SARS-CoV-2 Inhibition
    • A study utilized molecular docking to evaluate the inhibitory potential of various piperazine derivatives against SARS-CoV-2 protease.
    • Results indicated that this compound had one of the lowest binding energies among tested compounds, suggesting strong inhibitory action.
  • Case Study 2: Antimicrobial Efficacy
    • Research demonstrated that specific piperazine derivatives could inhibit biofilm formation in E. coli, providing insights into their potential use as antimicrobial agents.

Synthetic Approaches to Piperazine Derivatives

The synthesis of piperazine derivatives often involves various methodologies, including Mannich reactions and cyclization techniques. Recent advancements have improved yields and purity of these compounds, facilitating their application in drug development .

Synthesis Method Yield (%) Description
Mannich ReactionUp to 90Combines piperazine with aldehydes and amines
Cyclization TechniquesVariesForms cyclic structures with enhanced biological activity

Conclusion and Future Directions

This compound demonstrates significant potential in medicinal chemistry, particularly as an antiviral and antimicrobial agent. Ongoing research into its structure-activity relationships will likely yield new therapeutic applications. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in clinical settings.

Mechanism of Action

The mechanism of action for Phe-Leu; piperazine-2,3-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Conformational Differences

Piperazine-2,3-dione and its analogs exhibit distinct structural features compared to other DKPs:

Compound Carbonyl Positions Ring Conformation Key Substituents Bioactivity References
Piperazine-2,3-dione 2, 3 Half-chair C5/C6 alkyl/aryl groups Antibacterial (penicillin derivatives), IL4I1 inhibition
Piperazine-2,5-dione 2, 5 Planar/chair 3,6-benzylidene groups Anticancer, antiviral, antioxidative
1,4-Dimethylpiperazine-2,3-dione 2, 3 Half-chair Methyl groups at N1/N4 Crystallographic model; weak C–H⋯O hydrogen bonds
PPDA derivatives 2, 3 (dicarboxylate) Flexible Phenanthrene/aryl groups NMDA receptor antagonism (GluN2C/2D selectivity)

Key Observations :

  • Conformation : Piperazine-2,3-dione adopts a half-chair conformation due to steric strain from adjacent carbonyls, whereas 2,5-diones (e.g., cyclo(Phe-Leu)) often exhibit planar or chair conformations .
  • Hydrogen Bonding : The 2,3-dione’s adjacent carbonyls limit intramolecular hydrogen bonding, favoring intermolecular interactions (e.g., C–H⋯O sheets in crystals) . In contrast, 2,5-diones like cyclo(Phe-Leu) form intramolecular H-bonds, enhancing enzymatic stability .

Figures

  • Figure 1 : Piperazine-2,3-dione core structure (adjacent carbonyls at C2/C3).
  • Figure 2 : Comparative hydrogen-bonding networks in 2,3-dione (intermolecular) vs. 2,5-dione (intramolecular).

Tables

  • Table 1 : Summary of structural and functional comparisons (as above).
  • Table 2 : Synthetic routes for key derivatives (refer to Schemes in ).

Biological Activity

Phe-Leu; piperazine-2,3-dione is a compound of significant interest in medicinal chemistry due to its unique structure combining phenylalanine (Phe) and leucine (Leu) with a piperazine-2,3-dione framework. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is characterized by its dual functionality as both an amino acid derivative and a piperazine derivative. This structural combination may confer unique biological activities that are not present in simpler analogs. The compound is synthesized through peptide coupling reactions, typically involving the use of coupling reagents such as carbodiimides to facilitate amide bond formation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The precise mechanism can vary depending on the specific target but generally involves modulation of enzyme activity through binding interactions. Such interactions can lead to significant physiological effects, making this compound a candidate for further pharmacological exploration.

Biological Activity and Therapeutic Potential

Research has demonstrated various biological activities associated with piperazine derivatives, including antibacterial, antifungal, and anticancer properties. This compound has been investigated for its potential as an anticancer agent. For instance, studies have shown that related compounds exhibit significant growth inhibition against human pancreatic cancer cell lines .

Case Studies and Research Findings

  • Anticancer Activity : A study on tryptamine-piperazine derivatives indicated that certain compounds within this class exhibited potent anti-proliferative effects against pancreatic cancer cell lines (IC50 = 6 ± 0.85 μM). This suggests that modifications to the piperazine structure can enhance anticancer efficacy .
  • Antibacterial Properties : Another investigation into piperazine derivatives highlighted their antibacterial activity. Compounds containing the piperazine-2,3-dione moiety were found to possess significant antibacterial properties against various strains, indicating their potential application in treating bacterial infections .
  • Cyclic Dipeptides : Research into cyclic dipeptides has revealed that similar structures can elicit significant biological responses. For example, cyclic dipeptides derived from piperazines have shown promise in neuroinflammation models and as potential therapeutic agents in various disease contexts .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound TypeStructureBiological Activity
Piperazine-2,5-dione Simpler piperazine derivativeAnticancer and antibacterial activities
(2S)-2-amino-3-phenylpropanoic acid Simple amino acid derivativeLimited biological activity
Cyclo(Phe-Leu) CyclodipeptideAntimicrobial properties

The comparison highlights how the presence of both amino acid and piperazine moieties in this compound may enhance its biological activity compared to simpler structures.

Q & A

Q. How can 1,4-disubstituted piperazine-2,3-dione derivatives be synthesized and structurally characterized?

Methodological Answer:

  • Synthesis Protocol : A two-step reductive alkylation is employed. Ethylenediamine reacts with carbonyl compounds (e.g., benzaldehyde derivatives) using sodium cyanoborohydride, forming intermediates (1a-i). These intermediates are then cyclized with diethyl oxalate to yield piperazine-2,3-dione derivatives (2a-i) .
  • Characterization : Confirm structures via IR (C=O stretches at 1653–1671 cm⁻¹), ¹H NMR (methylene signals at δ 3.3–3.7 ppm), and mass spectrometry (e.g., molecular ion peaks and fragmentation patterns like m/z 350 for compound 2h) .

Q. What methods are used to assess the lipophilicity of piperazine-2,3-dione derivatives, and why is this critical for bioavailability?

Methodological Answer:

  • ClogP Calculation : Use software like McLogP 2.0 (BioByte Corp.) based on A.J. Leo’s fragment method. Input SMILES notations to compute partition coefficients. For example, piperazine hydrate has ClogP = -1.13, while derivatives (2a-i) show higher values (e.g., 2h: ClogP = 2.45), correlating with improved membrane penetration .
  • Experimental Validation : Compare ClogP with Rf values from TLC (toluene:acetone eluent). Higher Rf indicates greater lipophilicity, critical for predicting blood-brain barrier penetration or gastrointestinal absorption .

Q. What standardized protocols exist for evaluating in vitro anthelmintic activity of piperazine-2,3-dione derivatives?

Methodological Answer:

  • Parasite Models : Use Enterobius vermicularis (pinworm) and Fasciola hepatica (liver fluke). Incubate parasites with compounds at 10–50 mg/mL concentrations in PBS for 6 hours .
  • Activity Metrics : Measure % dead worms post-exposure. Derivatives (2a-i) achieve 80–90% mortality, comparable to piperazine hydrate controls. Note that activity is independent of 1,4-substituent variations, suggesting a shared mechanism (e.g., acetylcholine receptor blockade) .

Advanced Research Questions

Q. Why do structural modifications at the 1,4-positions of piperazine-2,3-dione derivatives show minimal impact on anthelmintic efficacy?

Methodological Answer:

  • SAR Analysis : Despite varying substituents (e.g., benzyl vs. phenethyl groups), all derivatives exhibit similar activity. This suggests the core piperazine-2,3-dione scaffold drives efficacy, possibly via binding to conserved parasitic targets like neuromuscular receptors .
  • Contradiction Resolution : While substituents enhance lipophilicity, they may not influence target binding kinetics. Computational docking or mutagenesis studies could clarify this .

Q. How can discrepancies between in vitro and in vivo anthelmintic activity data be addressed?

Methodological Answer:

  • In Vivo Testing : Transition to rodent models (e.g., infected mice) with oral dosing (10–50 mg/kg). Monitor parasite load reduction in fecal samples and tissue sections.
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., liver for Fasciola). Derivatives with high ClogP may show better tissue penetration but potential toxicity .

Q. What computational strategies predict the biological activity of novel piperazine-2,3-dione analogs?

Methodological Answer:

  • Virtual Screening : Use molecular docking (e.g., AutoDock Vina) to model interactions with parasitic acetylcholine receptors or FFAR1 (Free Fatty Acid Receptor 1). Prioritize analogs with strong hydrogen bonding to residues like L90 or L190 .
  • QSAR Modeling : Train models using ClogP, molar refractivity, and TPSA (Topological Polar Surface Area) as descriptors. Validate with inactive analogs (e.g., carboxylate replacements like tetrazole show reduced activity) .

Q. How can synthetic routes be optimized to improve yields of piperazine-2,3-dione derivatives?

Methodological Answer:

  • Cyclization Conditions : Replace diethyl oxalate with oxalyl chloride under anhydrous conditions (e.g., THF, 0°C) to minimize side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Evidence shows DMSO at 100°C achieves 70–85% yields for similar diones .

Q. What analytical methods detect degradation products of piperazine-2,3-dione derivatives under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate compounds in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Monitor hydrolysis via HPLC-MS.
  • Stability Indicators : Look for cleavage of the dione ring (m/z shifts from parent ion) or substituent oxidation (e.g., benzyl to benzoic acid) .

Q. How can synergistic combinations with existing anthelmintics enhance the efficacy of piperazine-2,3-dione derivatives?

Methodological Answer:

  • Combination Screens : Test derivatives alongside albendazole or ivermectin in vitro. Calculate combination indices (CI) via the Chou-Talalay method.
  • Mechanistic Synergy : Piperazine derivatives may paralyze worms, while albendazole disrupts microtubules, leading to additive effects .

Q. How do inactive piperazine-2,3-dione analogs inform the design of selective agonists/antagonists?

Methodological Answer:

  • Structural Analysis : Compare inactive analogs (e.g., meta-propenoxy substituents) with active ones. Steric clashes (e.g., with L90 in FFAR1) may explain inactivity .
  • Fragment Replacement : Replace carboxylate groups with bioisosteres (e.g., sulfonamides) while retaining hydrogen-bond donors. Validate via functional assays .

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